1-[4-Bromo-3-(bromomethyl)phenyl]ethanone
Overview
Description
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is characterized by a phenyl ring substituted with a bromomethyl group at the 3rd position and a bromo group at the 4th position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives
Scientific Research Applications
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can also undergo oxidation and reduction reactions, leading to the formation of a variety of derivatives with different biological and chemical properties .
Comparison with Similar Compounds
1-(4-Bromomethylphenyl)ethanone: Similar structure but lacks the additional bromine atom at the 3rd position.
4-Bromo-3-methylphenyl ethanone: Similar structure but with a methyl group instead of a bromomethyl group at the 3rd position
Uniqueness: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is unique due to the presence of both a bromomethyl and a bromo group on the phenyl ring. This dual substitution pattern enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[4-bromo-3-(bromomethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSTXFRZOCIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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